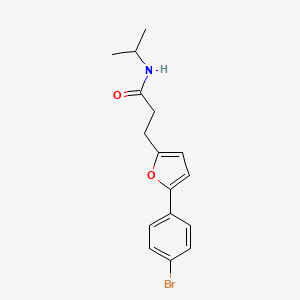

3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide

Description

3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide is a halogenated aromatic compound featuring a furan ring substituted with a 4-bromophenyl group and a propanamide side chain with an isopropyl substituent. Its molecular formula is C₁₇H₁₉BrNO₂, with an average molecular mass of 357.25 g/mol. The bromophenyl group contributes to its electronic and steric properties, while the isopropyl moiety on the amide nitrogen influences solubility and steric interactions. This compound is structurally related to pharmaceutical intermediates and bioactive molecules, particularly those targeting inflammation or central nervous system disorders .

Properties

CAS No. |

853331-19-8 |

|---|---|

Molecular Formula |

C16H18BrNO2 |

Molecular Weight |

336.22 g/mol |

IUPAC Name |

3-[5-(4-bromophenyl)furan-2-yl]-N-propan-2-ylpropanamide |

InChI |

InChI=1S/C16H18BrNO2/c1-11(2)18-16(19)10-8-14-7-9-15(20-14)12-3-5-13(17)6-4-12/h3-7,9,11H,8,10H2,1-2H3,(H,18,19) |

InChI Key |

POOBKONWCXRICY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)CCC1=CC=C(O1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide typically involves the following steps:

Formation of the Bromophenyl Group: The bromophenyl group can be synthesized through electrophilic aromatic substitution, where a bromine atom is introduced to a phenyl ring.

Attachment to the Furan Ring: The bromophenyl group is then attached to a furan ring through a coupling reaction, such as the Mizoroki-Heck reaction.

Formation of the Isopropylpropanamide Moiety: The final step involves the formation of the isopropylpropanamide moiety, which can be achieved through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as Pd/C and hydrogen gas are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Furanones

Reduction: Phenyl derivatives

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It is utilized in the development of new materials with specific properties, such as liquid crystals.

Mechanism of Action

The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Substituted Propanamide Derivatives

The substitution on the amide nitrogen significantly impacts physicochemical and biological properties. Key analogs include:

- The cyclopentyl group introduces conformational rigidity, which may improve target binding affinity but reduce solubility .

Halogenated Aromatic Compounds with Anti-Inflammatory Activity

Compounds containing 4-bromophenyl groups have demonstrated notable bioactivity. For example:

| Compound Structure | Bioactivity (Anti-Inflammatory %) | Reference Standard (Indomethacin %) |

|---|---|---|

| 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole | 59.5% | 64.3% |

| 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | 61.9% | 64.3% |

- Structural Comparison: The target compound lacks the oxadiazole ring present in the above analogs but shares the 4-bromophenyl moiety, which may contribute to similar anti-inflammatory mechanisms via COX-2 inhibition or reactive oxygen species scavenging .

Halogenated Phthalimides and Polymer Precursors

3-Chloro-N-phenyl-phthalimide (Fig. 1) is a polymer precursor with a halogenated aromatic system. Key differences include:

| Property | 3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|

| Core Structure | Furan-propanamide | Phthalimide |

| Halogen Position | Para-bromine on phenyl | Meta-chlorine on phthalimide |

| Application | Pharmaceutical candidate | Polymer synthesis |

- The phthalimide’s rigid, planar structure facilitates π-π stacking in polymers, whereas the furan-propanamide’s flexibility may favor drug-receptor interactions .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity: The bromophenyl group increases logP compared to non-halogenated analogs, enhancing membrane permeability but risking hepatotoxicity.

- Metabolic Stability : The isopropyl group may reduce oxidative metabolism compared to cyclopentyl or benzyl substituents .

Biological Activity

3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant research findings.

Synthesis

The compound can be synthesized through a series of reactions involving furan derivatives and amides. The synthetic pathway typically involves the condensation of 5-(4-bromophenyl)-2-furyl with isopropylpropanamide, utilizing various methodologies such as microwave-assisted synthesis to enhance yield and efficiency .

Cytotoxicity and Cancer Research

The biological activity of 3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide has also been investigated in the context of cancer treatment. Compounds with similar structures have been identified as inhibitors of polo-like kinase 1 (Plk1), a protein involved in cell division and cancer progression. Inhibiting Plk1 may lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis for compounds related to 3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide highlights the importance of the bromophenyl group in enhancing biological activity. The presence of halogen substituents appears to increase potency against various biological targets, including enzymes and receptors involved in disease pathways .

Example 1: Urease Inhibition

A study evaluating furan chalcone derivatives demonstrated that compounds with similar furan structures exhibited significant urease inhibition, with IC50 values lower than those of standard drugs like thiourea. This suggests that 3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide may possess comparable or enhanced urease inhibitory effects .

Example 2: Cancer Cell Lines

Research into related compounds has shown that certain furan derivatives can induce apoptosis in cancer cell lines through the inhibition of Plk1. These findings indicate that further exploration of 3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide could reveal its efficacy as a therapeutic agent in oncology .

Q & A

Q. What synthetic strategies are recommended for preparing 3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide?

A multi-step approach is typically employed:

- Step 1: Formation of the furan ring via cyclization of diketones or via Pd-catalyzed coupling reactions for bromophenyl incorporation .

- Step 2: Propanamide linkage using coupling reagents (e.g., EDCI/HOBt) under inert conditions to avoid hydrolysis .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

- Monitoring: Thin-layer chromatography (TLC) and -NMR at each step to confirm intermediates .

Q. How can researchers verify the structural integrity of this compound?

Q. What are the primary challenges in purifying this compound?

- Byproduct removal: Brominated byproducts from incomplete coupling reactions require gradient chromatography .

- Hydrolysis sensitivity: Amide bonds are prone to degradation; use anhydrous solvents (e.g., DMF, THF) and low-temperature storage .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Reaction path prediction: Quantum mechanical calculations (e.g., DFT) to model furan cyclization energetics and transition states .

- Solvent optimization: COSMO-RS simulations to predict solvent effects on reaction yields .

- Machine learning: Training models on analogous bromophenyl-furan systems to predict optimal reaction conditions (temperature, catalyst loading) .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies?

- Variable selection: Systematic modification of substituents (e.g., replacing bromophenyl with chlorophenyl or nitrophenyl) to assess electronic effects on bioactivity .

- Orthogonal assays: Pair enzymatic inhibition studies (e.g., kinase assays) with cellular viability tests to distinguish target-specific effects from cytotoxicity .

- Statistical design: Use factorial designs (e.g., Box-Behnken) to evaluate interactions between reaction parameters (pH, solvent polarity) and biological activity .

Q. How should researchers resolve contradictions in reported biological activity data?

- Controlled replication: Standardize assay conditions (e.g., cell line, incubation time) to minimize variability .

- Metabolic stability testing: Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Orthogonal validation: Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies improve solubility for in vitro and in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.